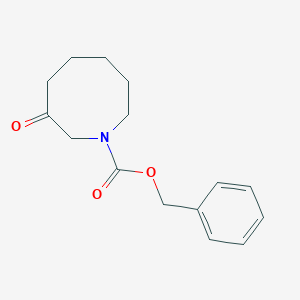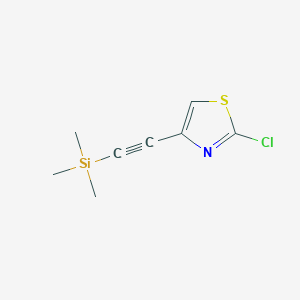
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a trimethylsilyl-ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole typically involves the reaction of 2-chlorothiazole with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Sonogashira coupling.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce complex molecules with extended conjugation.
科学研究应用
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism by which 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 2-((Triethylsilyl)ethynyl)pyridine
Uniqueness
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
属性
分子式 |
C8H10ClNSSi |
|---|---|
分子量 |
215.78 g/mol |
IUPAC 名称 |
2-(2-chloro-1,3-thiazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C8H10ClNSSi/c1-12(2,3)5-4-7-6-11-8(9)10-7/h6H,1-3H3 |
InChI 键 |
ZLAJSOMTTXQPPL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CSC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


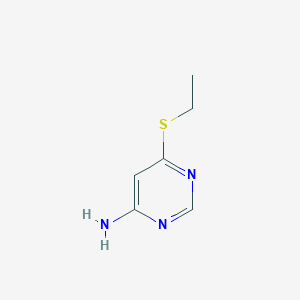
![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
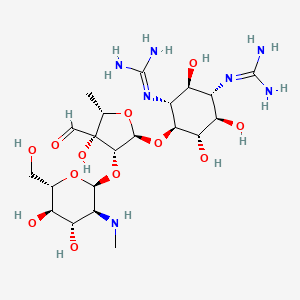

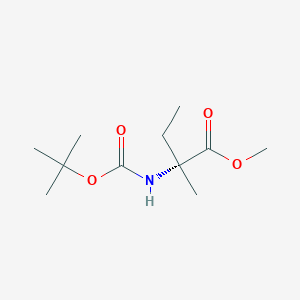
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)

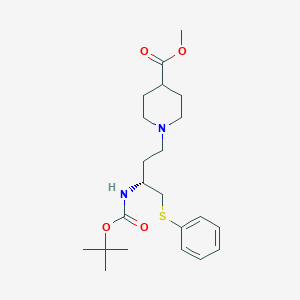
![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
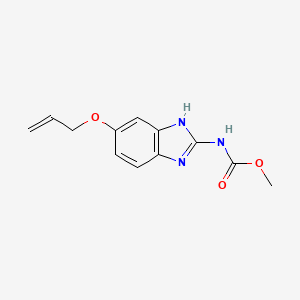
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
